

# Application Note: GC-MS Analysis for Genotoxic Impurities in Cloperastine Fendizoate

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## Compound of Interest

Compound Name: Cloperastine Fendizoate

Cat. No.: B195436

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## Abstract

This application note presents a detailed protocol for the identification and quantification of potential genotoxic impurities (GTIs) in **cloperastine fendizoate** active pharmaceutical ingredient (API) using Gas Chromatography-Mass Spectrometry (GC-MS). **Cloperastine fendizoate** is an antitussive agent, and like all pharmaceuticals, its purity and safety are of paramount importance.[1] Genotoxic impurities, even at trace levels, can pose a significant health risk, making their control a critical aspect of drug development and manufacturing.[2][3] This document outlines the analytical methodology for detecting key potential GTIs such as 2-chloroethanol (2-CE), methyl p-toluenesulfonate (MPTS), and 2-chloroethyl p-toluenesulfonate (CEPTS), which may arise from the synthesis of **cloperastine fendizoate**. [4][5] The protocol includes sample preparation, GC-MS parameters, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.

## Introduction

Cloperastine is an antitussive drug that acts as a histamine H1 receptor antagonist.[1] The synthesis of **cloperastine fendizoate** involves several steps where reactive reagents and intermediates are used.[4][6][7][8][9] These processes can potentially lead to the formation of genotoxic impurities. Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent guidelines for the control of such impurities in pharmaceutical products, often requiring their levels to be monitored at or below the Threshold of Toxicological Concern (TTC) of 1.5  $\mu$ g/day .[9]

This application note focuses on a sensitive and specific GC-MS method for the analysis of the following potential genotoxic impurities in **cloperastine fendizoate**:

- 2-Chloroethanol (2-CE): A starting material in one of the common synthesis routes of cloperastine.[4][6][7][8][9]
- Methyl p-toluenesulfonate (MPTS): A potential impurity that can be formed from residual toluenesulfonic acid and methanol.
- 2-Chloroethyl p-toluenesulfonate (CEPTS): Another potential sulfonate ester impurity.[4][5]

The presented methodology is designed to provide accurate and reliable quantification of these GTIs at trace levels, ensuring the safety and quality of **cloperastine fendizoate**.

## Experimental

### Reagents and Materials

- **Cloperastine Fendizoate** API
- 2-Chloroethanol (Certified Reference Standard)
- Methyl p-toluenesulfonate (Certified Reference Standard)
- 2-Chloroethyl p-toluenesulfonate (Certified Reference Standard)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) cartridges
- Deionized water

### Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis. The following is a recommended configuration, though equivalent instrumentation may be used.

- Gas Chromatograph: Agilent 7890B GC system (or equivalent)
- Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[10][11]

## Standard and Sample Preparation

Standard Solution Preparation:

- Prepare individual stock solutions of 2-CE, MPTS, and CEPTS at a concentration of 100  $\mu$ g/mL in a suitable solvent like methanol.
- Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels (e.g., 0.1  $\mu$ g/mL) in the same solvent.

Sample Preparation:

Due to the non-volatile nature of fendizoate, a sample cleanup step is necessary to prevent contamination of the GC system.[4][5]

- Accurately weigh 100 mg of **cloperastine fendizoate** API into a volumetric flask.
- Dissolve the sample in a suitable solvent mixture (e.g., methanol/water).
- Condition a Strong Anion Exchange (SAX) SPE cartridge according to the manufacturer's instructions.
- Load the sample solution onto the SPE cartridge. The fendizoate anion will be retained on the stationary phase.
- Elute the cloperastine and the neutral genotoxic impurities with the same solvent mixture.
- Collect the eluate and bring it to a final volume. This solution is ready for GC-MS analysis.

## GC-MS Method Parameters

The following GC-MS parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: GC-MS Method Parameters

Parameter	Value
GC Inlet	
Injection Mode	Splitless
Inlet Temperature	250°C
Injection Volume	1 µL
Oven Program	
Initial Temperature	60°C, hold for 2 minutes
Ramp 1	10°C/min to 150°C
Ramp 2	20°C/min to 250°C, hold for 5 minutes
Carrier Gas	
Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)

## Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The following ions are recommended for monitoring the target GTIs.

Table 2: SIM Parameters for Genotoxic Impurities

Compound	Retention Time (approx. min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
2-Chloroethanol (2-CE)	~5.5	80	44, 49
Methyl p-toluenesulfonate (MPTS)	~12.2	172	91, 155
2-Chloroethyl p-toluenesulfonate (CEPTS)	~14.5	155	91, 171

Note: Retention times are approximate and should be confirmed with the analysis of individual standards.

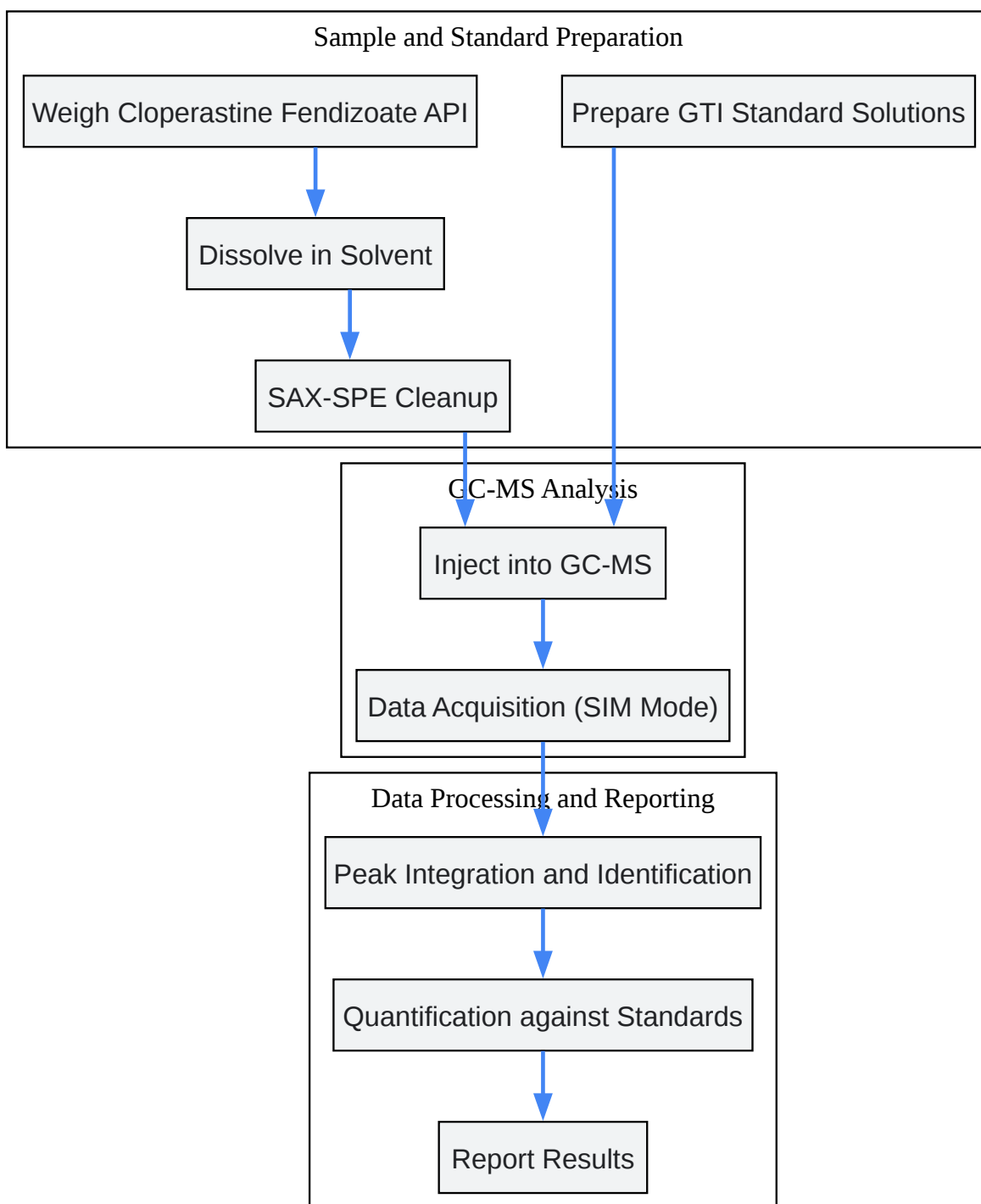
## Results and Discussion

The developed GC-MS method allows for the sensitive and selective determination of 2-chloroethanol, methyl p-toluenesulfonate, and 2-chloroethyl p-toluenesulfonate in **cloperastine fendizoate**. The sample preparation procedure using SAX-SPE effectively removes the non-volatile fendizoate salt, protecting the GC system and reducing matrix interference.[4][5] The use of SIM mode provides the necessary sensitivity to detect these impurities at levels relevant to the Threshold of Toxicological Concern.

Method validation should be performed according to ICH guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The expected LOQ for this method should be in the low ppm range relative to the **cloperastine fendizoate** API.

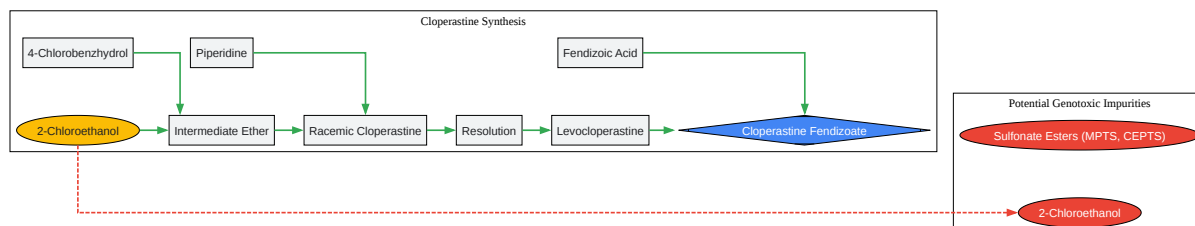
## Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the synthetic pathway of cloperastine, highlighting the origin of potential genotoxic impurities.



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Caption: Experimental workflow for GC-MS analysis of GTIs.



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